molecular formula C7H10Br2O3 B13660966 tert-Butyl 3,3-dibromo-2-oxopropanoate

tert-Butyl 3,3-dibromo-2-oxopropanoate

Cat. No.: B13660966
M. Wt: 301.96 g/mol
InChI Key: MJDUJLFEYBFRNV-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-dibromo-2-oxopropanoate is a brominated derivative of 2-oxopropanoate esters.

Properties

Molecular Formula

C7H10Br2O3

Molecular Weight

301.96 g/mol

IUPAC Name

tert-butyl 3,3-dibromo-2-oxopropanoate

InChI

InChI=1S/C7H10Br2O3/c1-7(2,3)12-6(11)4(10)5(8)9/h5H,1-3H3

InChI Key

MJDUJLFEYBFRNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of tert-butyl 2-oxopropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-dibromo-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Substitution: Formation of tert-butyl 3-azido-2-oxopropanoate or tert-butyl 3-thiocyanato-2-oxopropanoate.

    Reduction: Formation of tert-butyl 3-bromo-2-oxopropanoate or tert-butyl 2-oxopropanoate.

    Elimination: Formation of alkenes such as tert-butyl acrylate.

Scientific Research Applications

tert-Butyl 3,3-dibromo-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dibromo-2-oxopropanoate involves the formation of an intermediate bromonium ion. This bromonium ion undergoes nucleophilic attack by various reagents, leading to the formation of different products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Structural Features

The following table compares structural attributes of tert-butyl 3,3-dibromo-2-oxopropanoate with related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Reference
This compound* C₇H₁₀Br₂O₃ 3,3-dibromo, tert-butyl ester Ketone, ester, bromoalkyl Inferred
tert-Butyl 3-bromo-2-oxopropanoate C₇H₁₁BrO₃ 3-bromo, tert-butyl ester Ketone, ester, bromoalkyl
Ethyl 2-benzyl-3-(tert-butylamino)-3-oxopropanoate C₁₆H₂₃NO₃ Benzyl, tert-butylamide Ketone, ester, amide
tert-Butyl 3-[3’-(1”H-imidazol-1”-yl)phenyl]-3-oxopropanoate C₁₆H₁₈N₂O₃ Phenyl-imidazole, tert-butyl ester Ketone, ester, aromatic, heterocycle
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate C₂₉H₂₇F₃N₂O₂ Trifluoromethylphenyl, diphenylmethyleneamino Ester, aromatic, amine

Notes:

  • The dibromo compound’s bromine atoms increase its molecular weight (~306 g/mol) and polarizability compared to mono-bromo (~227 g/mol) and non-halogenated analogs.
  • Substituents like benzyl (in ) or imidazole (in ) introduce steric bulk and alter electronic properties, affecting reactivity.

Reactivity Trends :

  • Brominated esters (e.g., ) are prone to nucleophilic substitution (SN2) at the brominated carbon, whereas amide-containing analogs (e.g., ) exhibit stability toward hydrolysis.
  • Aromatic substituents (e.g., in ) enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physical and Spectral Properties

Compound Melting Point (°C) Rf Value Key Spectral Data (NMR, IR) Reference
Ethyl 2-benzyl-3-(tert-butylamino)-3-oxopropanoate 64–66 0.27 ¹H-NMR: δ 1.25 (t, 3H), 1.41 (s, 9H)
tert-Butyl 3-[imidazolylphenyl]-3-oxopropanoate N/A (oil) N/A ¹H-NMR: δ 1.40 (s, 9H), 7.50 (m, aromatic)
tert-Butyl 3-bromo-2-oxopropanoate N/A N/A IR: ν 1740 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br)

Insights :

  • Brominated compounds show characteristic IR absorptions for C-Br (~650 cm⁻¹) and strong C=O stretches (~1740 cm⁻¹) .
  • Amide-containing analogs display distinct NH/amide peaks in NMR and IR .

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